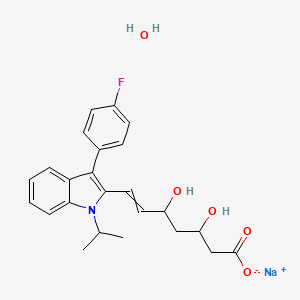
Fluvastatin sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluvastatin sodium salt hydrate is a pharmaceutical compound primarily used as an antilipemic agent. It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis. This compound is used to reduce plasma cholesterol levels and prevent cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluvastatin sodium salt hydrate can be synthesized through various routes. One common method involves the enzymatic acylation of indole derivatives . The process typically includes the following steps:
Starting Materials: Aniline and 2-bromopropane.
Reaction Conditions: The synthesis involves a seven-step procedure, including the use of solvents like methanol and acetonitrile, and reagents such as phosphate buffer and phosphoric acid.
Industrial Production Methods: Industrial production of this compound often involves the crystallization of the compound in its polymorphic forms. One such form, referred to as polymorphic Form G, is produced through specific crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions: Fluvastatin sodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of fluvastatin .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Fluvastatin sodium salt hydrate works by competitively inhibiting the enzyme HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. By reducing the production of mevalonic acid, fluvastatin effectively lowers cholesterol levels in the blood .
Vergleich Mit ähnlichen Verbindungen
- Atorvastatin
- Simvastatin
- Lovastatin
- Pravastatin
Comparison: Fluvastatin is unique among statins as it is the first entirely synthetic HMG-CoA reductase inhibitor. Unlike other statins derived from fungal metabolites, fluvastatin’s synthetic origin allows for greater structural modifications, potentially leading to improved pharmacokinetic properties and reduced drug interactions .
Fluvastatin also has a lower potential for interactions with drugs that inhibit the liver enzyme CYP3A4, making it a safer option for patients on multiple medications .
Eigenschaften
Molekularformel |
C24H27FNNaO5 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
KKEMYLLTGGQWCE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


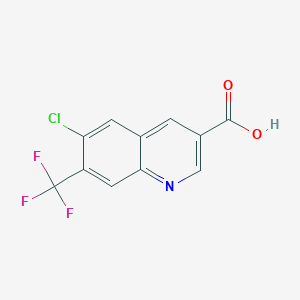
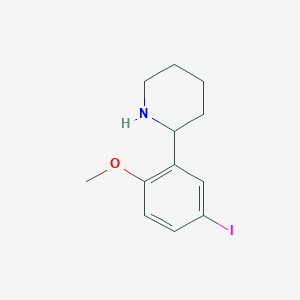
![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)
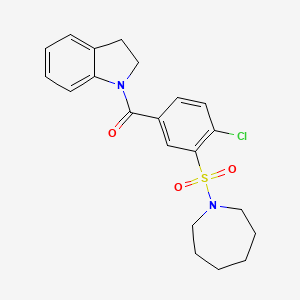
![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)

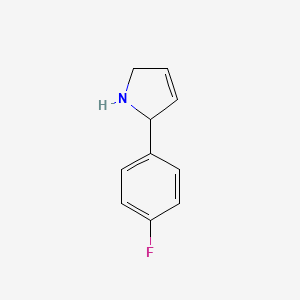
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)
![9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)
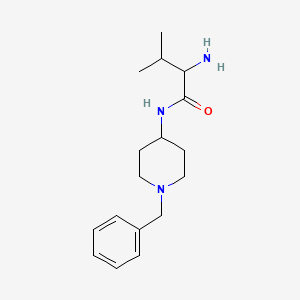
![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)
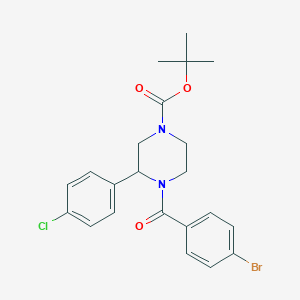
![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
